molecular formula C15H11N5O B2965333 N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide CAS No. 1251548-84-1

N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide

Cat. No.: B2965333
CAS No.: 1251548-84-1
M. Wt: 277.287
InChI Key: GAMXVSWLMKRBAC-UHFFFAOYSA-N
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Description

N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound that features both indazole and benzodiazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide typically involves the formation of the indazole and benzodiazole rings followed by their coupling. One common method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . These methods often require specific reaction conditions, such as the use of DMSO as a solvent and an oxygen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMSO, ethanol, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-6-yl)-1H-1,3-benzodiazole-5-carboxamide is unique due to its combination of indazole and benzodiazole rings, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit specific enzymes and interact with multiple signaling pathways makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(1H-indazol-6-yl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c21-15(9-2-4-12-14(5-9)17-8-16-12)19-11-3-1-10-7-18-20-13(10)6-11/h1-8H,(H,16,17)(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMXVSWLMKRBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)C=NN4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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